molecular formula C15H22N2O2 B2869926 Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate CAS No. 1016689-69-2

Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate

Cat. No.: B2869926
CAS No.: 1016689-69-2
M. Wt: 262.353
InChI Key: ZFVPOHVXQAUDCR-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate typically involves the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with tert-butyl isocyanate under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate is used as a building block for the synthesis of more complex organic molecules. Its structural features make it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to investigate biological pathways and interactions with biomolecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate: This compound is structurally similar but lacks the methyl group at the 8-position.

  • Indole derivatives: These compounds share the quinoline core structure and are used in various biological and medicinal applications.

Uniqueness: Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 8-position enhances its stability and potential for forming derivatives with diverse properties.

Properties

IUPAC Name

tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-12(11-6-5-9-16-13(10)11)17-14(18)19-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVPOHVXQAUDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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